molecular formula C10H20N2O3 B12542072 (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol CAS No. 653570-94-6

(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol

Cat. No.: B12542072
CAS No.: 653570-94-6
M. Wt: 216.28 g/mol
InChI Key: LGZVJJAJXUUISE-LPEHRKFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is a chiral compound that contains a pyrrolidine ring substituted with a morpholine group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and morpholine.

    Formation of Intermediates: The pyrrolidine ring is functionalized with appropriate protecting groups to allow selective reactions at specific positions.

    Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution or addition reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Adjusting reaction conditions to handle larger quantities of reagents.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.

    Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, osmium tetroxide.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions to improve reaction selectivity and yield.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol depends on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S)-2-[2-(Piperidin-4-yl)ethyl]pyrrolidine-3,4-diol: Similar structure but with a piperidine ring instead of morpholine.

    (2S,3R,4S)-2-[2-(Pyrrolidin-4-yl)ethyl]pyrrolidine-3,4-diol: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

    Structural Features: The presence of both morpholine and pyrrolidine rings in the same molecule.

    Reactivity: Unique reactivity due to the combination of functional groups.

This article provides a general overview based on typical information about similar compounds. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

653570-94-6

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

(2S,3R,4S)-2-(2-morpholin-4-ylethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C10H20N2O3/c13-9-7-11-8(10(9)14)1-2-12-3-5-15-6-4-12/h8-11,13-14H,1-7H2/t8-,9-,10+/m0/s1

InChI Key

LGZVJJAJXUUISE-LPEHRKFASA-N

Isomeric SMILES

C1COCCN1CC[C@H]2[C@H]([C@H](CN2)O)O

Canonical SMILES

C1COCCN1CCC2C(C(CN2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.